3,4-Dimethyl-4'-iodobenzophenone
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Description
3,4-Dimethyl-4’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO. It has a molecular weight of 336.17 . The IUPAC name for this compound is (3,4-dimethylphenyl) (4-iodophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3,4-Dimethyl-4’-iodobenzophenone is 1S/C15H13IO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
3,4-Dimethyl-4’-iodobenzophenone has a molecular weight of 336.17 .Scientific Research Applications
Photochemistry and Solid-State Reactions
3,4-Dimethyl-4'-iodobenzophenone has been studied in the context of solid-state photochemistry. Research by Ito et al. (1987) explored the UV irradiation responses of various methyl-substituted benzophenones, including 3,4'-dimethylbenzophenone, in solid state. They found that certain benzophenones, including 3,4'-dimethylbenzophenone, were photostable under specific conditions, contrasting with others that underwent radical transformations (Ito et al., 1987).
Chemical Synthesis and Reactions
Research has been conducted on reactions involving compounds related to this compound. For instance, the Suzuki cross-coupling reaction of sterically hindered arylboronic esters, which are structurally similar to this compound, was optimized to yield biaryls, as reported by Chaumeil et al. (2000) (Chaumeil et al., 2000).
Biodegradation Studies
Studies on the biodegradation of dimethylphenols, which are structurally related to this compound, provide insights into the environmental impacts and degradation pathways of these compounds. Viggor et al. (2002) investigated the biodegradation of various dimethylphenols, including 3,4-dimethylphenol, by bacteria with different ring-cleavage pathways, which is relevant for understanding the environmental processing of similar compounds (Viggor et al., 2002).
Photophysical Behavior Studies
The photophysical behavior of compounds structurally related to this compound has also been a subject of research. For example, Santra et al. (2019) conducted a study on the photophysical behavior of DFHBI derivatives, which are similar in structure to benzophenone derivatives, illuminating insights into the fluorescence and photoisomerization properties of these compounds (Santra et al., 2019).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFTZAFFJMYIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261513 |
Source
|
Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-23-4 |
Source
|
Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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